

## An In-Depth Technical Guide to 3-Ethyl-3pentanol

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Compound of Interest		
Compound Name:	3-Ethyl-3-pentanol	
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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **3-ethyl-3-pentanol**, a tertiary alcohol with applications in organic synthesis and as a reagent in various chemical reactions. This document details its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

#### **Chemical Structure and Identification**

**3-Ethyl-3-pentanol**, also known as triethylcarbinol, is a tertiary alcohol. Its structure consists of a central carbon atom bonded to a hydroxyl group and three ethyl groups.

• IUPAC Name: 3-Ethylpentan-3-ol[1][2]

Molecular Formula: C<sub>7</sub>H<sub>16</sub>O[1][2][3][4][5]

Molecular Weight: 116.20 g/mol [1][2][3]

CAS Number: 597-49-9[2][3][4][6]

SMILES: CCC(O)(CC)CC[1][7]

InChi Key: XKIRHOWVQWCYBT-UHFFFAOYSA-N[1][8]

## **Physicochemical and Spectroscopic Data**



The following tables summarize the key physical, chemical, and spectroscopic properties of **3-ethyl-3-pentanol**.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Appearance	Clear, colorless to slightly yellow liquid	[2][3][6]
Boiling Point	140-142 °C	[1][4]
Density	0.824 g/mL at 25 °C	[6]
Refractive Index (n20/D)	1.430	[6]
Solubility	Slightly soluble in water; soluble in alcohol	[5][6]
Flash Point	38 °C (100.4 °F) - closed cup	
Vapor Pressure	2.15 mmHg	[2]

Table 2: Spectroscopic Data

Spectroscopy	Data	Reference
¹H NMR	Spectra available	[2]
<sup>13</sup> C NMR	Spectra available	[2][8]
IR Spectroscopy	Spectra available from NIST	[9][10]
Mass Spectrometry (GC-MS)	m/z Top Peak: 87, m/z 2nd Highest: 45, m/z 3rd Highest: 69	[2]
Kovats Retention Index (Standard non-polar)	847, 853, 866, 843, 836	[2]



# Synthesis of 3-Ethyl-3-pentanol via Grignard Reaction

**3-Ethyl-3-pentanol** can be synthesized through the reaction of a Grignard reagent, ethylmagnesium bromide, with diethyl carbonate.[5][11] This is a classic example of a Grignard synthesis to form a tertiary alcohol.

#### Materials:

- Magnesium turnings (36 g)
- Anhydrous diethyl ether (625 mL total)
- Ethyl bromide (163 g, 111.5 mL total)
- Diethyl carbonate (52 g, 53.5 mL)
- 1 M Sulfuric acid
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Crushed ice (500 g)
- Ammonium chloride (100 g) in 200 mL of water

#### Apparatus:

- 1-L three-necked flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer
- Heating mantle or water bath



- Separatory funnel
- Distillation apparatus

Procedure:

Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

- Ensure all glassware is perfectly dry, flame-drying if necessary.
- Place 36 g of dry magnesium turnings and 275 mL of anhydrous ether into the 1-L threenecked flask.
- To initiate the reaction, add 2 mL of dry ethyl bromide through the dropping funnel without stirring. The reaction should begin, evidenced by cloudiness and gentle bubbling.
- Prepare a solution of 160 g of ethyl bromide in 350 mL of anhydrous ether.
- Once the reaction has started, add the ethyl bromide solution dropwise from the dropping funnel while stirring, at a rate that maintains a gentle reflux.
- After the addition is complete, continue stirring for an additional 15 minutes.

Part 2: Reaction with Diethyl Carbonate

- Cool the flask containing the Grignard reagent in an ice bath.
- Prepare a solution of 52 g of pure diethyl carbonate in 70 mL of anhydrous ether.
- Add the diethyl carbonate solution dropwise to the stirred Grignard reagent over approximately one hour. A vigorous reaction should occur, causing the ether to reflux.
- Once the addition is complete, heat the reaction mixture on a water bath with stirring for one hour.

Part 3: Work-up and Purification

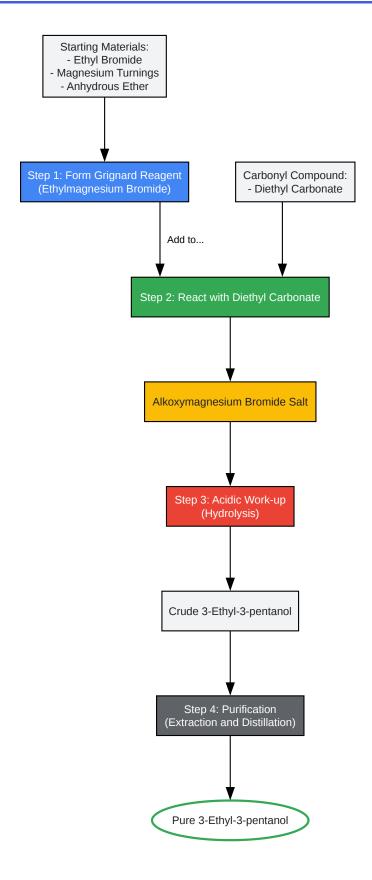


- Pour the reaction mixture into a 2-L flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 mL of water. Shake the mixture frequently.
- Transfer the mixture to a separatory funnel. Separate the ether layer.
- Extract the aqueous layer with an additional portion of ether.
- Combine the ethereal extracts and dry them over anhydrous potassium carbonate or magnesium sulfate.
- Remove the ether by evaporation or simple distillation.
- Fractionally distill the crude **3-ethyl-3-pentanol**, collecting the fraction boiling at 139-142 °C. [11]

## **Visualizing the Synthesis Workflow**

The following diagram illustrates the workflow for the Grignard synthesis of **3-ethyl-3-pentanol**.





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Caption: Workflow for the synthesis of **3-Ethyl-3-pentanol**.



### **Chemical Reactivity**

**3-Ethyl-3-pentanol**, as a tertiary alcohol, exhibits characteristic reactions. For instance, it reacts with chromic acid, first undergoing dehydration to form the olefin 3-ethyl-2-pentene, which is then converted to an epoxide.[1]

This guide provides foundational information for professionals working with **3-ethyl-3-pentanol**, covering its essential properties and a detailed synthesis protocol. For further data, consulting the referenced literature is recommended.

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